molecular formula C8H8Cl2N2O B14732297 N-(4-Amino-2,5-dichlorophenyl)acetamide CAS No. 6392-96-7

N-(4-Amino-2,5-dichlorophenyl)acetamide

Cat. No.: B14732297
CAS No.: 6392-96-7
M. Wt: 219.06 g/mol
InChI Key: ROKKABNPZRSHHY-UHFFFAOYSA-N
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Description

N-(4-Amino-2,5-dichlorophenyl)acetamide is an organic compound with the molecular formula C8H8Cl2N2O It is characterized by the presence of an acetamide group attached to a dichlorinated phenyl ring with an amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Amino-2,5-dichlorophenyl)acetamide can be synthesized through the reaction of 2,5-dichloroaniline with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetamide derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process would include steps for purification and isolation of the product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2,5-dichlorophenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

N-(4-Amino-2,5-dichlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Amino-2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-4,5-dichlorophenyl)acetamide
  • N-(4-Aminophenyl)acetamide
  • N-(2,4-Dichlorophenyl)acetamide

Uniqueness

N-(4-Amino-2,5-dichlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

6392-96-7

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

N-(4-amino-2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C8H8Cl2N2O/c1-4(13)12-8-3-5(9)7(11)2-6(8)10/h2-3H,11H2,1H3,(H,12,13)

InChI Key

ROKKABNPZRSHHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)Cl)N)Cl

Origin of Product

United States

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